molecular formula C21H38N2OSn B1592253 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine CAS No. 869901-24-6

4-(6-(Tributylstannyl)pyridin-2-yl)morpholine

Cat. No.: B1592253
CAS No.: 869901-24-6
M. Wt: 453.2 g/mol
InChI Key: LDERBIPTTICDSG-UHFFFAOYSA-N
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Description

4-(6-(Tributylstannyl)pyridin-2-yl)morpholine is a chemical compound with the molecular formula C21H38N2OSn and a molecular weight of 453.25 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a tributylstannyl group and a morpholine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-(6-(Tributylstannyl)pyridin-2-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds through cross-coupling reactions.

    Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug discovery.

    Industry: It is employed in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine typically involves the reaction of 6-bromopyridin-2-ylmorpholine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

4-(6-(Tributylstannyl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine involves its ability to participate in cross-coupling reactions, where the tributylstannyl group acts as a leaving group. The palladium catalyst facilitates the formation of a new carbon-carbon bond, enabling the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reaction .

Comparison with Similar Compounds

Similar compounds to 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine include:

    4-(6-(Trimethylstannyl)pyridin-2-yl)morpholine: This compound has a trimethylstannyl group instead of a tributylstannyl group, resulting in different reactivity and applications.

    4-(6-(Triethylstannyl)pyridin-2-yl)morpholine:

    4-(6-(Triphenylstannyl)pyridin-2-yl)morpholine: The triphenylstannyl group provides unique steric and electronic effects, making this compound suitable for specific reactions.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.

Properties

IUPAC Name

tributyl-(6-morpholin-4-ylpyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2O.3C4H9.Sn/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;3*1-3-4-2;/h1-3H,5-8H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDERBIPTTICDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N2OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594500
Record name 4-[6-(Tributylstannyl)pyridin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-24-6
Record name 4-[6-(Tributylstannyl)-2-pyridinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869901-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[6-(Tributylstannyl)pyridin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-dimethylaminoethanol (0.46 mL, 4.56 mmol) in hexane (7.0 mL, HPLC grade) cooled at −5° C. was added drop wise n-BuLi (1.60 M, 5.70 mL, 9.12 mmol) under nitrogen atmosphere. After 30 min at 0° C., 4-pyridin-2-yl-morpholine (0.25 g, 1.52 mmol) in hexane (2.0 mL) was added drop wise. After stirring the reaction mixture for 1 h at 0-5° C., the reaction medium was cooled to −78° C. followed by drop wise addition of tributyl tin chloride (1.03 mL, 3.70 mmol). The resulting reaction mixture was stirred at −78° C. for 30 min and then allowed to stir at 0-5° C. for 2 h. The reaction mixture was then allowed to come to room temperature. After the completion of reaction (TLC monitoring), the reaction mass was cooled to 0° C. and water was added slowly. The aqueous phase was extracted with diethyl ether (3×20 mL). The combined organic layers were dried over anhydrous Na2SO4, and evaporated to dryness. The crude residue was purified over silica gel (230-400 M) using EtOAc-Hexane (2:98) to provide the compound as yellow oil (0.050 g, 7.20%).
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
tributyl tin chloride
Quantity
1.03 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
7.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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